molecular formula C18H25F2NO4 B8113472 5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid

5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid

Cat. No.: B8113472
M. Wt: 357.4 g/mol
InChI Key: QJPUGVDUNLVIJL-UHFFFAOYSA-N
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Description

5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a benzyl group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid typically involves multiple steps, including the protection of amine groups, introduction of fluorine atoms, and formation of the pentanoic acid backbone. The benzyl group can be introduced via benzylation reactions using benzyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    5-(Benzylamino)-4,4-difluoro-2-methylpentanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid: Lacks the benzyl group, which may affect its reactivity and binding properties.

    4,4-Difluoro-2-methylpentanoic acid: Lacks both the benzyl and Boc groups, making it a simpler but less versatile compound.

Uniqueness

5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid is unique due to the combination of its Boc protecting group, benzyl group, and fluorine atoms. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-difluoro-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO4/c1-13(15(22)23)10-18(19,20)12-21(16(24)25-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPUGVDUNLVIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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